Cas no 13676-02-3 (2-Chloro-6-methoxyquinoline)

2-Chloro-6-methoxyquinoline is a versatile heterocyclic compound featuring a quinoline core substituted with a chloro group at the 2-position and a methoxy group at the 6-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the methoxy group contributes to electronic modulation and solubility. Its well-defined reactivity profile allows for selective functionalization, enabling applications in the development of bioactive molecules, including antimicrobial and antitumor agents. The compound's stability and purity make it suitable for rigorous synthetic processes, ensuring consistent performance in research and industrial applications.
2-Chloro-6-methoxyquinoline structure
2-Chloro-6-methoxyquinoline structure
Product name:2-Chloro-6-methoxyquinoline
CAS No:13676-02-3
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD00799212
CID:172665
PubChem ID:329773559

2-Chloro-6-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-methoxyquinoline
    • Einecs 237-162-9
    • 2-CHLORO-6-METHOXY-QUINOLINE
    • 6-METHOXY-2-CHLORO-QUINOLINE
    • Quinoline, 2-chloro-6-methoxy-
    • 2-Chloro-6-methoxy-1-azanaphthalene
    • Quinoline,2-chloro-6-methoxy-
    • 2-chlor-6-methoxychinolin
    • 2-chloranyl-6-methoxy-quinoline
    • ZFEJTYQUWRVCFW-UHFFFAOYSA-N
    • STK008155
    • TRA0083849
    • AB07225
    • 2-Chloro-6-methoxyquinoline, AldrichCP
    • SCHEMBL483893
    • MFCD00799212
    • F2167-1297
    • J6R5UCC53B
    • FT-0611873
    • UNII-J6R5UCC53B
    • CS-W008577
    • EN300-50888
    • FS-3348
    • SY101758
    • NS00024436
    • 2-Chloro-6-methoxyquinoline, AldrichCPR
    • DTXSID10159912
    • AM20050800
    • A807124
    • AKOS005067594
    • 13676-02-3
    • DTXCID9082403
    • MDL: MFCD00799212
    • Inchi: 1S/C10H8ClNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
    • InChI Key: ZFEJTYQUWRVCFW-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2N=1)OC([H])([H])[H]

Computed Properties

  • Exact Mass: 193.02900
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 22.1

Experimental Properties

  • Density: 1.267
  • Melting Point: 106-107 ºC
  • PSA: 22.12000
  • LogP: 2.89680

2-Chloro-6-methoxyquinoline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • Storage Condition:Inert atmosphere,Room Temperature

2-Chloro-6-methoxyquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-6-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90168-10G
2-chloro-6-methoxyquinoline
13676-02-3 97%
10g
¥ 1,808.00 2023-03-31
abcr
AB213723-10 g
2-Chloro-6-methoxyquinoline, 95%; .
13676-02-3 95%
10g
€706.80 2022-06-11
eNovation Chemicals LLC
Y1008207-5g
2-Chloro-6-methoxy-quinoline
13676-02-3 95%
5g
$295 2024-07-28
Apollo Scientific
OR307500-1g
2-Chloro-6-methoxyquinoline
13676-02-3 95%
1g
£71.00 2023-09-02
Life Chemicals
F2167-1297-1g
2-chloro-6-methoxyquinoline
13676-02-3 95%
1g
$70.0 2023-09-06
Life Chemicals
F2167-1297-0.5g
2-chloro-6-methoxyquinoline
13676-02-3 95%
0.5g
$58.0 2023-09-06
Ambeed
A208944-250mg
2-Chloro-6-methoxyquinoline
13676-02-3 98%
250mg
$20.0 2024-04-24
Enamine
EN300-50888-1.0g
2-chloro-6-methoxyquinoline
13676-02-3 95%
1g
$72.0 2023-04-24
Fluorochem
092338-1g
2-Chloro-6-methoxyquinoline
13676-02-3 95%
1g
£74.00 2022-03-01
TRC
C368593-50mg
2-Chloro-6-methoxyquinoline
13676-02-3
50mg
$ 50.00 2022-04-01

2-Chloro-6-methoxyquinoline Production Method

2-Chloro-6-methoxyquinoline Related Literature

Additional information on 2-Chloro-6-methoxyquinoline

2-Chloro-6-methoxyquinoline: A Comprehensive Overview

2-Chloro-6-methoxyquinoline (CAS No. 13676-02-3) is a heterocyclic organic compound with a quinoline backbone, featuring a chlorine atom at the 2-position and a methoxy group at the 6-position. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its unique structural properties and versatile applications. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its chemical behavior and potential uses.

The quinoline skeleton of 2-chloro-6-methoxyquinoline is a fundamental structure in organic chemistry, characterized by a fused benzene ring and a pyridine ring. The substitution pattern of this compound—specifically, the presence of a chlorine atom and a methoxy group—plays a crucial role in determining its electronic properties, reactivity, and biological activity. The chlorine atom at the 2-position introduces electron-withdrawing effects, while the methoxy group at the 6-position contributes electron-donating properties through resonance. This balance of electronic effects makes 2-chloro-6-methoxyquinoline an intriguing candidate for various chemical transformations and functional materials.

Recent studies have explored the synthesis of 2-chloro-6-methoxyquinoline through innovative routes, including microwave-assisted synthesis and catalytic methods. These approaches have not only improved the yield and purity of the compound but also opened new avenues for its application in advanced materials. For instance, researchers have utilized 2-chloro-6-methoxyquinoline as a building block for constructing metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which exhibit exceptional porosity and stability. These materials hold promise for gas storage, catalysis, and sensing applications.

In the realm of pharmacology, 2-chloro-6-methoxyquinoline has been investigated for its potential as an anti-inflammatory and anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a compelling candidate for drug development. Furthermore, its ability to modulate key signaling pathways involved in inflammation and apoptosis has been highlighted in recent research.

The physical properties of 2-chloro-6-methoxyquinoline, such as its melting point (~180°C), boiling point (~350°C), and solubility in organic solvents, make it suitable for various chemical reactions under different conditions. Its UV-vis absorption spectrum has also been studied extensively, revealing strong absorption bands in the visible region due to π→π* transitions within the quinoline framework. This property renders it useful in applications involving light absorption, such as photovoltaic devices and light-emitting diodes (LEDs).

From an environmental perspective, 2-chloro-6-methoxyquinoline has been evaluated for its biodegradability and ecotoxicity. Recent eco-friendly synthesis protocols have been developed to minimize waste generation and reduce the environmental footprint associated with its production. These sustainable practices align with global efforts to promote green chemistry principles in industrial settings.

In conclusion, 2-chloro-6-methoxyquinoline (CAS No. 13676-02-3) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with advancements in synthetic methods and functionalization techniques, continues to expand its utility in materials science, pharmacology, and beyond. As research progresses, this compound is poised to play an increasingly significant role in addressing challenges in modern science and technology.

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